
2,5-Di-tert-butylbenzene-1,4-diamine
Overview
Description
2,5-Di-tert-butylbenzene-1,4-diamine is an organic compound with the molecular formula C14H24N2. It is a derivative of benzene, where two tert-butyl groups and two amino groups are substituted at the 2,5 and 1,4 positions, respectively. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Di-tert-butylbenzene-1,4-diamine can be synthesized through a coupling reaction involving 3,5-di-tert-butylbenzaldehyde and o-toluidine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butylbenzene-1,4-diamine undergoes various chemical reactions, including:
Substitution: The amino groups in the compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products
Oxidation: 2,5-di-tert-butylbenzene-1,4-dione.
Reduction: 2,5-di-tert-butylbenzene-1,4-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Di-tert-butylbenzene-1,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Di-tert-butylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound’s antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, it can inhibit specific enzymes by binding to their active sites, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butylbenzene-1,4-diol: A reduced form of the compound with similar antioxidant properties.
2,5-Di-tert-butylbenzene-1,4-dione: An oxidized form used in various chemical reactions.
3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene: A related compound used in the synthesis of polyimides.
Uniqueness
2,5-Di-tert-butylbenzene-1,4-diamine is unique due to its dual amino groups and bulky tert-butyl substituents, which confer high stability and reactivity. This makes it particularly valuable in the synthesis of high-performance materials and as a research tool in various scientific fields .
Properties
IUPAC Name |
2,5-ditert-butylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSCJVXJXSUBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577051 | |
| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-01-2 | |
| Record name | 2,5-Di-tert-butylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


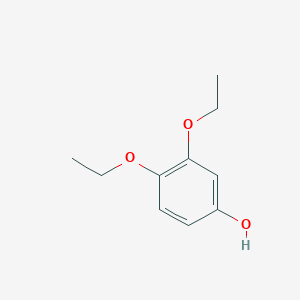


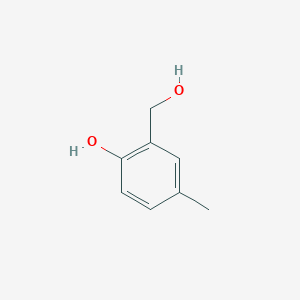
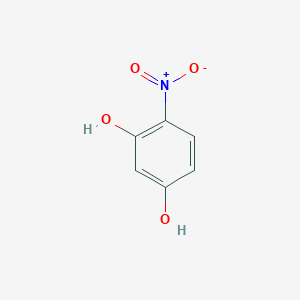
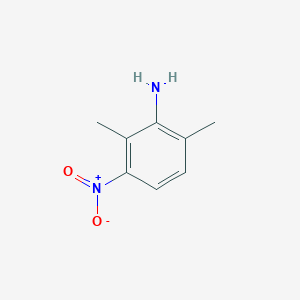





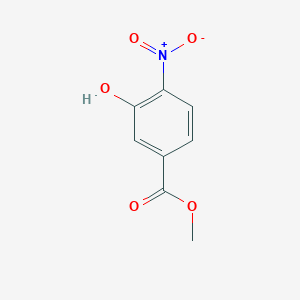

![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
